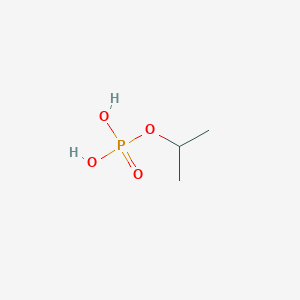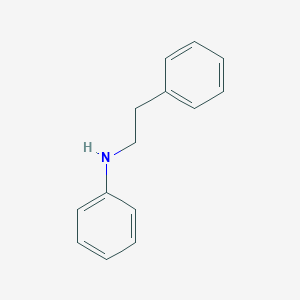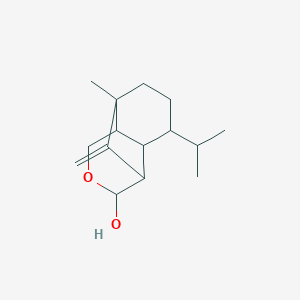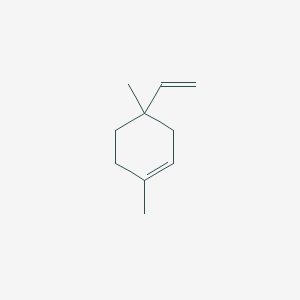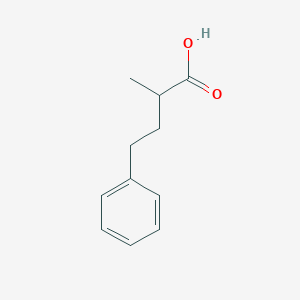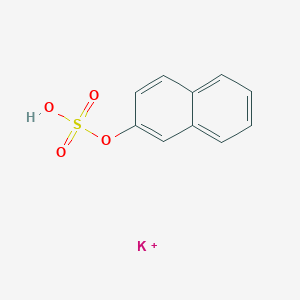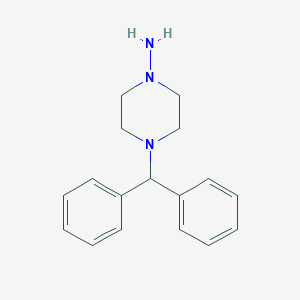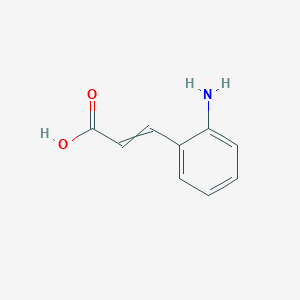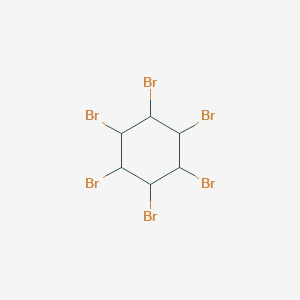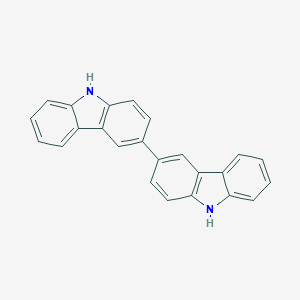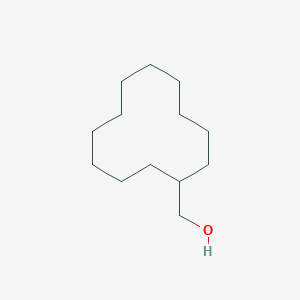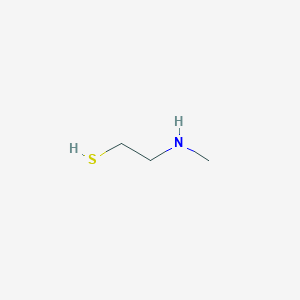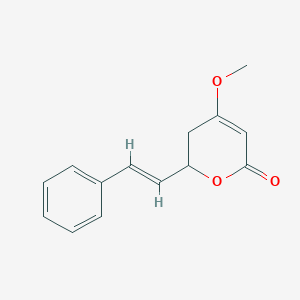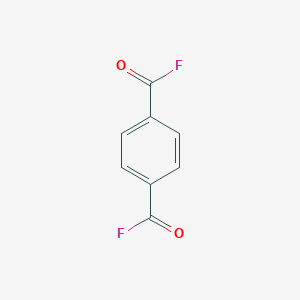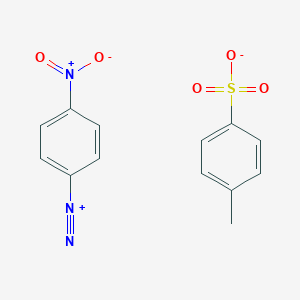
4-Nitrobenzenediazonium toluene-4-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzenediazonium toluene-4-sulphonate, commonly known as diazotized 4-nitrotoluene-4-sulfonic acid, is a diazonium salt that has been extensively used in organic synthesis as a coupling reagent for the preparation of azo dyes. It is a yellow crystalline powder that is highly soluble in water and has a molecular weight of 261.2 g/mol. In recent years, this compound has gained significant attention in scientific research due to its potential applications in the development of novel materials, such as conductive polymers, and its use as a tool for the modification of biomolecules.
Mécanisme D'action
The mechanism of action of 4-nitrobenzenediazonium toluene-4-sulphonate involves the formation of a diazonium ion, which can undergo a variety of reactions depending on the conditions. In the presence of a coupling agent, such as an aromatic amine, the diazonium ion can undergo an electrophilic substitution reaction to form an azo compound. Alternatively, the diazonium ion can undergo a reduction reaction to form an aryl radical, which can participate in various radical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 4-nitrobenzenediazonium toluene-4-sulphonate. However, it has been reported that this compound can modify biomolecules, such as proteins and nucleic acids, by covalent attachment of the diazonium group. This modification can alter the properties of the biomolecules, such as their charge and hydrophobicity, and can lead to changes in their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-nitrobenzenediazonium toluene-4-sulphonate for lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one limitation of this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, the diazonium group can be highly reactive and can lead to unwanted side reactions if not properly controlled.
Orientations Futures
There are several potential future directions for the use of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research. One area of interest is the development of new coupling reagents for the preparation of azo dyes with improved properties, such as increased stability and solubility. Additionally, this compound has potential applications in the development of conductive polymers and other materials, such as sensors and electronic devices. Furthermore, the modification of biomolecules using diazonium salts, such as 4-nitrobenzenediazonium toluene-4-sulphonate, has potential applications in the development of new therapeutics and diagnostic tools.
Méthodes De Synthèse
The synthesis of 4-nitrobenzenediazonium toluene-4-sulphonate involves the diazotization of 4-nitrotoluene-4-sulfonic acid using sodium nitrite and hydrochloric acid in the presence of a cold aqueous solution of sodium acetate. The resulting diazonium salt is then isolated as a yellow crystalline solid by filtration and washing with cold water.
Applications De Recherche Scientifique
One of the main applications of 4-nitrobenzenediazonium toluene-4-sulphonate in scientific research is its use as a coupling reagent for the preparation of azo dyes. Azo dyes are widely used in the textile industry as colorants, and the development of new and efficient coupling reagents is of great importance for the synthesis of these compounds. Diazotized 4-nitrotoluene-4-sulfonic acid has been shown to be an effective coupling reagent for the preparation of azo dyes with good yields and purity.
Propriétés
Numéro CAS |
1947-33-7 |
|---|---|
Nom du produit |
4-Nitrobenzenediazonium toluene-4-sulphonate |
Formule moléculaire |
C13H11N3O5S |
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
4-methylbenzenesulfonate;4-nitrobenzenediazonium |
InChI |
InChI=1S/C7H8O3S.C6H4N3O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-8-5-1-3-6(4-2-5)9(10)11/h2-5H,1H3,(H,8,9,10);1-4H/q;+1/p-1 |
Clé InChI |
OZERWKFPYAZZIL-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] |
Autres numéros CAS |
1947-33-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



